molecular formula C13H9ClN2O3 B14304728 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol CAS No. 117215-81-3

2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol

Cat. No.: B14304728
CAS No.: 117215-81-3
M. Wt: 276.67 g/mol
InChI Key: FTUMDSKPHKDQKY-UHFFFAOYSA-N
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Description

2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol is an organic compound characterized by its unique structure, which includes a chloro-substituted phenol and a nitrophenyl group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for about 6 hours, and the product is obtained after the evaporation of the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloro group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

Scientific Research Applications

2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro and phenol groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Properties

CAS No.

117215-81-3

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

2-chloro-4-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H9ClN2O3/c14-12-7-10(3-6-13(12)17)15-8-9-1-4-11(5-2-9)16(18)19/h1-8,17H

InChI Key

FTUMDSKPHKDQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)O)Cl)[N+](=O)[O-]

Origin of Product

United States

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